4,6-Diamino-2-mercaptopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of DAMP and its derivatives can involve various strategies, including one-pot synthesis methods from related pyrimidine compounds. For instance, a one-pot synthesis of 6-mercaptopurines from 4,5-diamino-6-chloro-pyrimidine, an aldehyde, and elemental sulfur has been demonstrated, utilizing in situ generated H2S to convert the chloro group to a mercapto group (Tandel et al., 2004). Additionally, the reaction of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with mono- and α,ω-dihalocompounds has led to alkyl derivatives not previously described (Cosimelli et al., 2004).
Molecular Structure Analysis
DAMP and its derivatives exhibit diverse modes of chelation due to their functional groups, which significantly impact their molecular structure and bonding. New complexes of DAMP have been synthesized and characterized, revealing its ability to chelate through different combinations of its nitrogen, sulfur, and oxygen atoms (El-Morsy et al., 2014).
Chemical Reactions and Properties
DAMP participates in various chemical reactions, including acylation and alkylation, demonstrating its reactivity towards different chemical reagents. The acylation of DAMP with carboxylic acid chlorides has been explored, showing the reactivity at the sulfur atom, ring nitrogen atom, or amino group depending on the reaction conditions (Podzigun et al., 1980).
Physical Properties Analysis
The physical properties of DAMP, such as its solubility and stability, are influenced by its molecular structure and the nature of its functional groups. These properties are critical for its application in various chemical syntheses and processes.
Chemical Properties Analysis
DAMP's chemical properties, including its reactivity and interaction with metal ions, are central to its use as a ligand in coordination chemistry and as a corrosion inhibitor. Its effectiveness as a copper corrosion inhibitor in NaCl solution has been studied, with results indicating high inhibition efficiency due to the adsorption of DAMP molecules on the copper surface through S and N atoms (Cheng et al., 2016).
Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activity : One study found that 4,6-Diamino-2-mercaptopyrimidine exhibits anticancer, anti-inflammatory, and analgesic activity. Notably, a specific compound derived from it showed significant activity against colon cancer (Sondhi et al., 2001).
Inhibition of Nonhomologous DNA End Joining : Derivatives of 4,6-Diamino-2-mercaptopyrimidine, such as SCR116 and SCR132, have shown improved inhibition of nonhomologous DNA end joining and cytotoxicity, suggesting potential benefits in cancer therapy strategies (Ray et al., 2022).
Corrosion Inhibition : The compound has been effective in inhibiting the corrosion of low carbon steel in aqueous phosphoric acid solutions, retarding both anodic and cathodic reactions (Wang, 2001).
Chemical Reactions : 4,6-Diamino-2-mercaptopyrimidine reacts with nucleophilic reagents to yield 2-mercaptopyrimidines and corresponding carboxylic acid derivatives (Podzigun et al., 1980).
Formation of Complexes with Anticancer Activity : New complexes of a related compound, 5,6-diamino-4-hydroxy-2-mercaptopyrimidine, have been synthesized and exhibit anticancer activity against various cancer cells (El-Morsy et al., 2014).
Inhibition of Copper Corrosion : 4,6-Diamino-2-mercaptopyrimidine has shown effectiveness as a copper corrosion inhibitor in saline solutions, inhibiting both anodic and cathodic currents (Cheng et al., 2016).
Safety And Hazards
Future Directions
DAMP has been applied as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a heterogeneous and reusable catalyst . This indicates potential future directions in the field of catalysis. Moreover, metal nanoclusters, including DAMP, are emerging as the next-generation high-performance nanoantibiotics , indicating potential applications in the medical field.
properties
IUPAC Name |
4,6-diamino-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWOHUJKPKOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061395 | |
Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-mercaptopyrimidine | |
CAS RN |
1004-39-3 | |
Record name | 4,6-Diamino-2-mercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thio-6-aminocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-2-mercaptopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 4,6-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Diamino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-diaminopyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIO-6-AMINOCYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VP6I0FY3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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